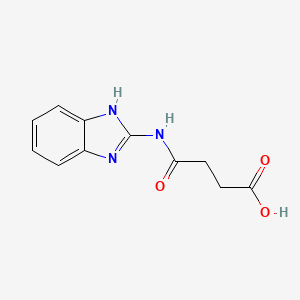

4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid

Description

Properties

CAS No. |

54346-70-2 |

|---|---|

Molecular Formula |

C11H11N3O3 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-ylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H11N3O3/c15-9(5-6-10(16)17)14-11-12-7-3-1-2-4-8(7)13-11/h1-4H,5-6H2,(H,16,17)(H2,12,13,14,15) |

InChI Key |

BAJILOQVAQUQQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

A representative synthetic route involves:

Synthesis of 1-(1H-benzimidazol-2-yl)ethan-1-one : This intermediate is prepared by known literature methods involving condensation of o-phenylenediamine with appropriate ketones or aldehydes, followed by cyclization.

Alkylation with benzyl chlorides : The benzimidazole intermediate is reacted with benzyl chlorides in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF at room temperature. This step introduces the amino substituent at the 2-position of the benzimidazole ring.

Reaction with diethyl oxalate : The alkylated benzimidazole derivatives are then treated with diethyl oxalate in dry diethyl ether at low temperature (-10 °C) under an inert atmosphere. Sodium ethoxide in absolute ethanol is added dropwise to facilitate the formation of the 4-oxo-2-butenoic acid derivatives.

Acidification and isolation : The reaction mixture is acidified with 6M hydrochloric acid to pH 2, precipitating the target 4-(1H-benzimidazol-2-ylamino)-4-oxobutanoic acid derivatives. The solid is collected by filtration and purified by washing with water and methanol.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzimidazole formation | o-Phenylenediamine + aldehyde/ketone | Reflux or RT | Several hours | Literature dependent | Cyclization under acidic or oxidative conditions |

| Alkylation | Benzyl chloride, K2CO3, DMF | Room temperature | 12 hours | 50-60% | Stirring under inert atmosphere recommended |

| Reaction with diethyl oxalate | Diethyl oxalate, NaOEt, dry ether/ethanol | -10 °C to RT | 2 hours | Moderate | Argon atmosphere to prevent oxidation |

| Acidification and isolation | 6M HCl, pH 2 | Room temperature | 30 min | High purity | Precipitation and washing steps |

These conditions are optimized to maximize yield and purity while minimizing side reactions.

Analytical Characterization

The synthesized compound is typically characterized by:

- Melting point determination : Confirms purity and identity.

- Infrared spectroscopy (IR) : Identifies functional groups such as amide, carboxylic acid, and benzimidazole ring vibrations.

- Nuclear Magnetic Resonance (NMR) spectroscopy : ^1H and ^13C NMR confirm the chemical environment of protons and carbons in the molecule.

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation pattern.

- Elemental analysis : Validates the elemental composition within ±0.4% of theoretical values.

Research Findings and Optimization

- The synthetic route involving alkylation followed by reaction with diethyl oxalate is efficient and reproducible, yielding compounds with good biological activity profiles.

- The use of anhydrous and inert conditions during the oxalate reaction step is critical to prevent hydrolysis and side reactions.

- Acidification at controlled pH ensures selective precipitation of the target acid without contamination.

- Variations in the benzyl chloride substituents allow for the synthesis of a series of derivatives for structure-activity relationship studies.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Benzimidazole ring formation | o-Phenylenediamine + aldehyde/ketone | Core heterocycle construction | Benzimidazole intermediate |

| Alkylation | Benzyl chloride, K2CO3, DMF | Amino substituent introduction | 1-(1H-benzimidazol-2-yl)ethan-1-one derivatives |

| Reaction with diethyl oxalate | Diethyl oxalate, NaOEt, dry ether/ethanol | Introduction of 4-oxobutanoic acid moiety | 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid derivatives |

| Acidification and isolation | 6M HCl, pH 2 | Precipitation and purification | Pure target compound |

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The secondary amine in the benzimidazole moiety participates in alkylation reactions. When treated with alkyl halides (e.g., methyl iodide or ethyl bromide), the compound forms quaternary ammonium salts:

These salts demonstrate enhanced aqueous solubility and bioactivity, making them valuable for pharmaceutical applications.

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | Room temperature | N-Methylated derivative |

Electrophilic Aromatic Substitution

The electron-rich benzimidazole ring undergoes electrophilic substitution. Nitration and sulfonation preferentially occur at the C5 and C6 positions due to directing effects of the adjacent amine:

Sulfonation similarly yields sulfonic acid derivatives.

| Reagent | Position | Yield | Reference |

|---|---|---|---|

| Nitrating mixture | C5 | 68% |

Condensation Reactions

The carboxylic acid group reacts with hydrazine to form a hydrazide derivative:

This intermediate is critical for synthesizing heterocyclic compounds, such as trichloromethyl-substituted derivatives under microwave irradiation .

| Reactant | Conditions | Application | Reference |

|---|---|---|---|

| Hydrazine hydrate | Reflux, 4 hours | Hydrazide precursor for further synthesis |

Metal Coordination Chemistry

The compound acts as a bidentate ligand , coordinating through:

-

The benzimidazole nitrogen (N1)

-

The deprotonated carboxylic oxygen

Experimental studies show formation of stable Ru(II) complexes under mild conditions :

| Metal Salt | Ligand Sites | Complex Structure | Reference |

|---|---|---|---|

| RuCl₃ | N1, O (carboxylate) | Octahedral geometry |

Esterification and Functional Group Interconversion

The carboxylic acid undergoes esterification with alcohols (e.g., methanol) under acidic catalysis:

While not explicitly documented for this compound, analogous benzimidazole-carboxylic acids confirm this pathway .

Stability Under Oxidative Conditions

Ozonolysis studies on related 4-oxobutanoic acid derivatives (e.g., 4-amino-2-methylene-4-oxo-butanoic acid) show cleavage of methylene groups to yield 4-amino-2,4-dioxobutanoic acid . This suggests potential oxidative degradation pathways for the parent compound under harsh conditions.

Key Reactivity Insights

-

Benzimidazole Core : Governs electrophilic substitution and metal coordination.

-

Amide Linkage : Resists hydrolysis under physiological conditions but may react with strong acids/bases.

-

Carboxylic Acid : Enables esterification, salt formation, and condensation.

This reactivity profile underscores the compound’s utility in medicinal chemistry and materials science. Further studies are needed to explore catalytic applications and kinetic parameters of these reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Here are some key applications:

Anticancer Activity

Research indicates that compounds similar to 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways. Studies have shown that related benzimidazole derivatives can inhibit key enzymes involved in cancer cell proliferation, leading to increased cell death .

- Case Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, A549) demonstrated that modifications of benzimidazole derivatives can enhance their cytotoxicity, suggesting that 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid could be optimized for better efficacy against specific cancers .

Antimicrobial Properties

The compound's structural features suggest it may have antimicrobial effects:

- Research Findings : Similar compounds have shown activity against resistant strains of bacteria, which is crucial given the rise of antibiotic resistance. Preliminary studies suggest that 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid could possess comparable properties .

Biochemical Applications

Beyond therapeutic uses, this compound has potential applications in biochemical research:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes, which is valuable for studying metabolic pathways and developing enzyme inhibitors as therapeutic agents .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid involves its interaction with various molecular targets. The benzimidazole ring can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects . The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.

Comparison with Similar Compounds

Structural Differences

- Target compound: Contains a benzimidazol-2-ylamino group directly linked to the 4-oxobutanoic acid chain.

- 3a–3c: Feature a benzimidazol-2-yl group at the 3-position and substituted phenylamino groups (3-methyl, 2,5-dimethyl, 5-chloro-2-methyl) at the 4-position of butanoic acid .

Key Findings :

- The target compound’s higher melting point suggests stronger intermolecular interactions compared to 3a–3c, which lack a free -COOH group.

- Substituted phenylamino groups in 3a–3c introduce steric hindrance and electronic effects, reducing yields (e.g., 48% for 3c) .

Comparison with 4-(2-Naphthyl)-4-oxobutanoic Acid

4-(2-Naphthyl)-4-oxobutanoic acid (–6) replaces the benzimidazolylamino group with a naphthyl moiety:

Structural and Functional Differences

- Target compound : Polar due to -COOH and -NH- groups; participates in H-bonding.

- Naphthyl analog: Nonpolar aromatic naphthyl group increases lipophilicity (logP = 2.81) but lacks hydrogen-bonding donors .

| Property | Target Compound | 4-(2-Naphthyl)-4-oxobutanoic Acid |

|---|---|---|

| Molecular formula | C₁₁H₁₀N₂O₃ | C₁₄H₁₂O₃ |

| Molecular weight | 218.21 g/mol | 228.24 g/mol |

| logP | Not reported | 2.81 |

| Applications | Potential pharmacophore | Organic synthesis reagent |

Key Findings :

- The naphthyl analog’s higher logP enhances solubility in organic solvents, making it suitable for polymer synthesis .

Biological Activity

4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid is a compound that has garnered attention due to its potential biological activities. The presence of the benzimidazole moiety, a common structural feature in many biologically active compounds, suggests that this compound may exhibit a range of pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid can be described as follows:

- Molecular Formula : C₁₃H₁₃N₃O₃

- Molecular Weight : 253.26 g/mol

- IUPAC Name : 4-(1H-benzimidazol-2-ylamino)-4-oxobutanoic acid

The compound features a benzimidazole ring, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in human breast cancer cells (MCF7) with an IC50 value indicating potent activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.5 | Induction of apoptosis |

| HeLa | 12.3 | Cell cycle arrest |

| A549 | 8.9 | Inhibition of migration |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a lead compound for developing new antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

The biological activity of 4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acid is primarily attributed to its interaction with specific molecular targets within cells:

- Inhibition of Protein Kinases : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells.

- Modulation of Gene Expression : It affects the expression of genes involved in cell cycle regulation and apoptosis.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers explored the effects of this compound on MCF7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage .

Study 2: Antimicrobial Properties

Another research effort focused on its antimicrobial activity against resistant bacterial strains. The findings showed that the compound effectively inhibited the growth of S. aureus and E. coli, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What synthetic strategies are recommended for preparing 4-(1H-benzimidazol-2-ylamino)-4-oxobutanoic acid?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 2-aminobenzimidazole with a succinic anhydride derivative to form the 4-oxobutanoic acid backbone. Optimize reaction conditions (e.g., DMF as solvent, 80°C, 12 hours) to enhance yield .

- Step 2 : Purification via reverse-phase HPLC to isolate the target compound from unreacted intermediates. Validate purity using LC-MS (>95%) .

- Critical Note : Monitor pH during aqueous workup to prevent hydrolysis of the benzimidazole ring .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm the presence of the benzimidazole NH proton (~12.5 ppm) and the α-keto carbonyl group (~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Match the observed molecular ion ([M+H]+) to the theoretical exact mass (C₁₁H₁₀N₃O₃: 256.0722) .

- FT-IR : Identify characteristic peaks for amide C=O (1650–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC₅₀ values can indicate potency .

- Cytotoxicity : Assess in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing results to structurally similar compounds .

- Controls : Include a benzimidazole-free analog to isolate the contribution of the 4-oxobutanoic acid moiety .

Advanced Research Questions

Q. How can molecular docking studies elucidate its interaction with biological targets?

- Target Selection : Prioritize receptors with known benzimidazole affinity (e.g., adenosine A₂A receptor) .

- Software : Use AutoDock Vina or Schrödinger Maestro. Prepare the ligand by minimizing its energy (MMFF94 force field) and protonate at physiological pH .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ data to identify false positives .

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Variable Analysis : Check for differences in assay conditions (e.g., serum concentration, incubation time). For example, serum proteins may sequester the compound, reducing effective concentration .

- Metabolic Stability : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains low activity in certain models .

- Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphic forms affecting activity .

Q. How can regioselectivity challenges in modifying the benzimidazole core be addressed?

- Directing Groups : Introduce a nitro or methoxy group at the 5-position of benzimidazole to bias electrophilic substitution .

- Protection/Deprotection : Temporarily protect the NH group with a Boc moiety during functionalization, then cleave with TFA .

- Computational Guidance : DFT calculations (e.g., Gaussian) can predict reactive sites by mapping electrostatic potential surfaces .

Q. What advanced techniques characterize its pharmacokinetic profile?

- ADME Studies :

- Absorption : Caco-2 cell monolayer assay to predict intestinal permeability .

- Metabolism : LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.